(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a thiophene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Thiophene Group: The thiophene moiety is incorporated through a Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with the thiazole-piperazine intermediate in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further investigation in drug development.
Medicine
In medicine, researchers are exploring the potential of this compound as a therapeutic agent. Its interactions with specific molecular targets suggest it could be developed into drugs for treating infections or other diseases.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition of microbial growth or modulation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-furylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a furan ring instead of a thiophene ring.
(E)-5-(phenylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Contains a phenyl group instead of a thiophene group.
(E)-5-(pyridin-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Features a pyridine ring in place of the thiophene ring.
Uniqueness
The uniqueness of (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one lies in its combination of a thiophene ring with a piperazine-thiazole framework. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-5-2-3-7-16(14)21-8-10-22(11-9-21)19-20-18(23)17(25-19)13-15-6-4-12-24-15/h2-7,12-13H,8-11H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNIXPAFDRURKF-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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